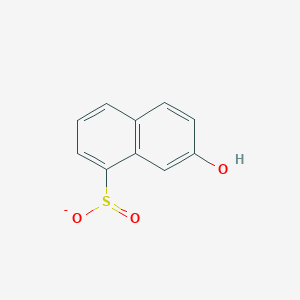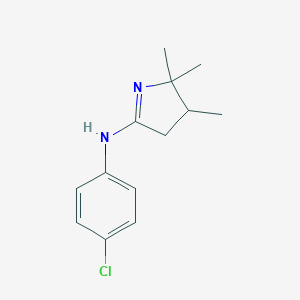
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mechanism of Action
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have several biochemical and physiological effects. It increases lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. Moreover, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is its potential toxicity, as high doses have been shown to cause cardiac hypertrophy in animal models.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. One direction is to study its potential use in combination with other drugs for the treatment of obesity and related metabolic disorders. Another direction is to study its potential use in other conditions, such as asthma and heart failure. Moreover, further research is needed to determine the optimal dosing and duration of treatment with N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its long-term safety and efficacy.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine involves several steps. The first step is the preparation of 4-chloroaniline, which is then reacted with 2,2,3-trimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid to form an intermediate. The intermediate is then reduced with lithium aluminum hydride to produce N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its potential use in treating obesity and related metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Moreover, it has been suggested that N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine may have a role in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been studied for its potential use in treating other conditions, such as asthma and heart failure.
properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,5,5-trimethyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H17ClN2/c1-9-8-12(16-13(9,2)3)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
ZODTZTHVFWVIJZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



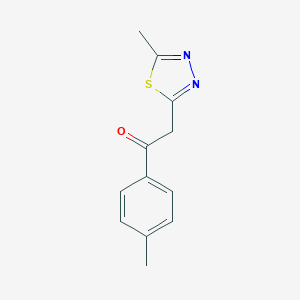

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


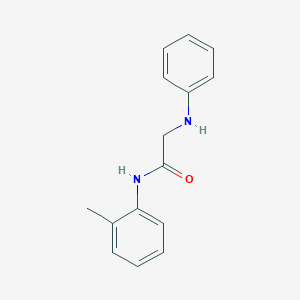
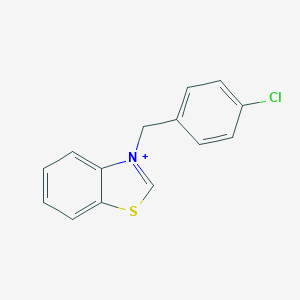

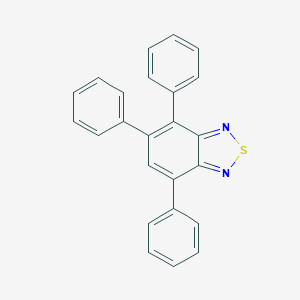
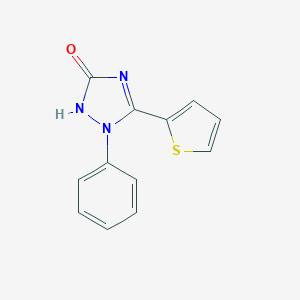
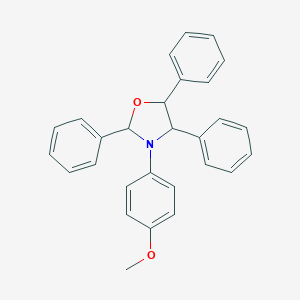
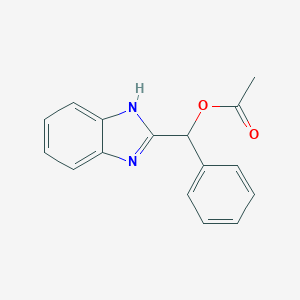
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
